Perfluoro-3,6-dioxaheptanoic acid

Description

Classification and Nomenclature of PFO2HpA within Perfluoroalkyl Ether Carboxylic Acids (PFECAs)

PFO2HpA is more specifically classified as a perfluoroalkyl ether carboxylic acid (PFECA). This classification is based on its distinct molecular structure.

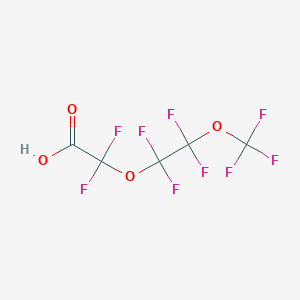

The chemical structure of PFO2HpA consists of a five-carbon chain with ether linkages, meaning there are oxygen atoms interspersed within the carbon chain. nih.govwikidata.org It is also a carboxylic acid, which means it has a -COOH functional group at one end of the molecule. This structure places it within the PFECA subgroup of the broader PFAS family. wikidata.org The presence of ether bonds distinguishes PFECAs from the more well-known perfluoroalkyl carboxylic acids (PFCAs) like PFOA, which have a straight carbon chain.

Table 1: Structural Details of Perfluoro-3,6-dioxaheptanoic acid

| Attribute | Details |

|---|---|

| Molecular Formula | C5HF9O4 caymanchem.comlookchem.com |

| Structural Feature | Contains a perfluorinated methyl group (–CF3) and a perfluorinated methylene (B1212753) group (–CF2–). michigan.gov |

| Functional Group | Carboxylic acid (-COOH) |

| Distinguishing Feature | Presence of ether linkages (oxygen atoms) in the fluorinated carbon chain. |

| CAS Number | 151772-58-6 caymanchem.com |

Due to its complex chemical name, PFO2HpA is often referred to by a variety of synonyms and acronyms in scientific literature and regulatory documents. These designations are crucial for identifying the compound across different studies and databases.

Some of the common names for this compound include:

Nonafluoro-3,6-dioxaheptanoic Acid (NFDHA) caymanchem.comcoleparmer.com

3,6-OPFHpA coleparmer.comscantecnordic.se

2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid caymanchem.comcoleparmer.comlgcstandards.com

PFECA B

Table 2: Common Synonyms and Designations for PFO2HpA

| Synonym/Designation | Source/Context |

|---|---|

| NFDHA | Common abbreviation caymanchem.comcoleparmer.com |

| 3,6-OPFHpA | Another common abbreviation coleparmer.comscantecnordic.se |

| This compound | Systematic name caymanchem.com |

| 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid | IUPAC Name caymanchem.comcoleparmer.comlgcstandards.com |

| PFECA B | Other designation |

Historical Context of PFO2HpA Emergence as a Replacement Compound

The use of PFO2HpA and other alternative PFAS compounds grew as a direct result of the phasing out of legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). nih.govpraedicat.com Concerns over the environmental persistence, bioaccumulation, and potential health risks associated with PFOA and PFOS led to regulatory actions and voluntary industry phase-outs. nih.govwikipedia.org

In response, chemical manufacturers developed alternative PFAS with different chemical structures, such as shorter carbon chains or the inclusion of ether linkages, with the aim of creating substances that would be less bioaccumulative and have shorter half-lives in the body. praedicat.com PFO2HpA is one of these next-generation PFAS that has been used as a replacement in various applications. wikipedia.org The United States Environmental Protection Agency (EPA) has been reviewing these substitutes to ensure they are safer alternatives. epa.gov

Significance of PFO2HpA in Environmental and Health Research

The emergence of PFO2HpA and other replacement PFAS has prompted a new wave of scientific investigation. Researchers are now focused on understanding the environmental fate, transport, and potential health effects of these newer compounds. The detection of PFO2HpA in various environmental media, such as water, and in biological samples has highlighted the need for this research. isotope.commamavation.com

Studies are examining whether the structural modifications in these replacement PFAS, like the ether bonds in PFO2HpA, result in different toxicological profiles compared to the legacy compounds they replaced. nih.gov The ongoing research aims to determine if these newer PFAS are indeed safer alternatives or if they present their own set of environmental and health challenges. praedicat.com This research is critical for informing public health policies and environmental regulations regarding the continued use of PFAS compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O4/c6-2(7,1(15)16)17-3(8,9)4(10,11)18-5(12,13)14/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWRLPJIHGWGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2OCF2COOH, C5HF9O4 | |

| Record name | Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382063 | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151772-58-6 | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Spatiotemporal Distribution of Perfluoro 3,6 Dioxaheptanoic Acid

Detection in Aquatic Environments

The properties of Perfluoro-3,6-dioxaheptanoic acid, such as its estimated low soil adsorption coefficient (Koc) of 33.9, suggest it is likely to be mobile in the environment and partition primarily to water rather than soil or sediment. epa.gov

While specific widespread monitoring data for this compound in surface water is limited in publicly available literature, its inclusion as a reference standard in analytical methods indicates its relevance as a potential contaminant in these systems. For instance, a method developed for the quantitative determination of various perfluoroether carboxylic acids in surface water utilized this compound as a surrogate standard. nih.gov This method established a general method limit of detection (LOD) for these compounds at 16 ng/L, demonstrating the capability to detect them at low concentrations in environmental water matrices. nih.gov

Monitoring for this compound is being incorporated into the assessment of contaminated sites. As an example, a data validation report for samples taken from the Hidden Lane Landfill included analysis for Nonafluoro-3,6-dioxaheptanoic acid (NFDHA). epa.gov In this specific instance, the compound was not detected above the method detection limit. epa.gov

Table 1: Analytical Results for this compound in a Groundwater/Leachate Sample

| Analyte Name | CAS Number | Result (ng/L) | Method Detection Limit (ng/L) | Reporting Limit (ng/L) |

|---|---|---|---|---|

| Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) | 151772-58-6 | Not Detected | 0.45 | 1.8 |

Data from a single sample at the Hidden Lane Landfill site. epa.gov

In the United States, this compound is recognized as a significant emerging contaminant in drinking water. It is one of the 29 PFAS compounds included in the U.S. Environmental Protection Agency's (EPA) Fifth Unregulated Contaminant Monitoring Rule (UCMR 5). epa.gov This nationwide program mandates that public water systems monitor for these specific PFAS, and the collected data is improving the understanding of their prevalence in the nation's drinking water. epa.gov

Furthermore, the Environmental Working Group's (EWG) Tap Water Database, which compiles data from various sources, lists Nonafluoro-3,6-dioxaheptanoic acid and indicates that it has been detected in drinking water from some utilities. ewg.org

Presence in Terrestrial Environments

Information regarding the specific detection of this compound in terrestrial environments is scarce in the reviewed scientific literature.

There is currently a lack of specific published research detailing the detection and concentration of this compound in soil matrices. However, general studies on PFAS have shown that these compounds can be present in soil, particularly near industrial sites or locations where PFAS-containing materials were used. researchgate.net The low soil adsorption coefficient estimated for this compound suggests a lower tendency to bind to soil particles compared to other, more well-studied PFAS. epa.gov

Occurrence in Atmospheric Particulate Matter (PM2.5)

Recent scientific investigations have confirmed the presence of this compound, also identified by the synonym Nonafluoro-3,6-dioxaheptanoic acid (NFDHA), in atmospheric particulate matter with a diameter of 2.5 micrometers or less (PM2.5). One study identified NFDHA as a component in the atmosphere near a large-scale fluoropolymer industrial park. researchgate.net Research indicates that short-chain PFAS, a category that includes this compound, are predominantly found in PM2.5. researchgate.net

Studies on the broader class of perfluoroalkyl acids (PFAAs) in PM2.5 have shown average concentrations ranging from 46.68 to 181.63 picograms per cubic meter (pg/m³) in urban areas, with industrial activities in surrounding regions markedly elevating these levels. copernicus.org While these figures represent the broader class of PFAAs, they provide context for the potential atmospheric concentrations of individual compounds like this compound, especially in industrially impacted areas.

Global and Regional Distribution Patterns

The high persistence and mobility of PFAS have led to their widespread detection in soil, groundwater, and surface water across the globe, even in remote locations far from direct industrial sources. researchgate.net This ubiquitous presence suggests that these compounds, including this compound, can undergo long-range environmental transport. nih.gov

Data on the specific global and regional distribution of this compound remains nascent. However, broader studies on PFAS distribution offer insights into where it might be found. For instance, significant concentrations of various PFAS have been reported in the coastal seas of Western Europe, China, Korea, and Japan. pfascentral.org In Europe, PFAS contamination has been identified at thousands of sites, with many reaching levels considered dangerous to health. researchgate.net One study specifically noted that in the Veneto Region of Italy, PFAA concentrations in aquifers underlying the Adige and Brenta river basins were estimated to exceed regulatory limits. researchgate.net

Table 1: Regional Occurrence of Per- and Polyfluoroalkyl Substances (PFAS)

| Region | Environmental Matrix | Key Findings |

| Veneto Region, Italy | Groundwater | Estimated high concentrations of PFAAs in aquifers, exceeding regulatory limits. researchgate.net |

| Europe | Various | Identified in 23,000 contaminated sites, with 2,300 at levels dangerous to health. researchgate.net |

| Coastal Seas of Western Europe, China, Korea, and Japan | Surface Waters | Highest median concentrations of PFCAs and PFSAs reported. pfascentral.org |

Sources and Release Pathways into the Environment

The presence of this compound in the environment is linked to several anthropogenic activities, from industrial manufacturing to waste disposal.

Industrial Discharges

Industrial facilities, particularly those involved in the production of fluoropolymers, are significant sources of PFAS, including this compound. researchgate.net Studies have shown that wastewater from industrial sites can contain high concentrations of PFAAs, in some cases up to 8400 nanograms per liter (ng/L), which is substantially higher than levels in municipal wastewater. cswab.org The detection of NFDHA in the vicinity of a mega fluoropolymer industrial park underscores the role of such facilities as a direct release pathway into the environment. researchgate.net

Waste Streams (e.g., Landfill Leachate, Wastewater)

Landfills serve as repositories for a multitude of consumer and industrial products containing PFAS, leading to their release into landfill leachate. miami.edu Research has confirmed the presence of a wide array of PFAS in untreated landfill leachate, with total concentrations of 26 PFAS compounds ranging from 2.44 to 91.7 nanomoles per liter (nmol/L). nih.gov One study specifically lists Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) as a PFAS compound measured in landfill leachate during treatment experiments. fsu.edu

Wastewater treatment plants (WWTPs) are another critical conduit for PFAS entering the environment. researchgate.net While WWTPs are designed to treat conventional pollutants, they are generally not effective at removing persistent compounds like PFAS. In fact, concentrations of some PFAS have been observed to increase from the influent to the effluent of WWTPs, possibly due to the breakdown of precursor compounds. researchgate.net Industrial wastewater inputs can significantly elevate the levels of PFAAs in the wastewater system. cswab.org

Table 2: PFAS Concentrations in Waste Streams

| Waste Stream | PFAS Measured | Concentration Range |

| Landfill Leachate (untreated) | Σ26PFAS | 2.44 - 91.7 nmol/L nih.gov |

| Industrial Wastewater | PFAAs | Up to 8400 ng/L cswab.org |

| Municipal WWTP Influent (PFOA) | Perfluorooctanoic acid | 2.2 - 150 ng/L cswab.org |

| Municipal WWTP Effluent (PFOA) | Perfluorooctanoic acid | 1.9 - 40 ng/L cswab.org |

Fire-Fighting Foams (AFFF) as a Component

Aqueous film-forming foams (AFFF) are complex chemical mixtures used for extinguishing flammable liquid fires and are a known source of PFAS contamination. alaska.gov A significant finding has been the identification of this compound (NFDHA) as a component of a specific AFFF formulation known as FN-3. researchgate.net While many AFFF formulations have proprietary compositions, research has shown they can contain a wide variety of PFAS, including both long-chain and shorter-chain compounds. nih.govitrcweb.org

Food Packaging Applications

PFAS have been historically used in food packaging to provide grease, oil, and water resistance. diva-portal.org While there is extensive documentation of various PFAS migrating from packaging into food, specific evidence directly linking this compound to food contact materials is less clear. However, a related compound, Perfluoro-3,6-dioxaoctanoic acid, has been mentioned as a more recent alternative to PFOA in the manufacturing of polytetrafluoroethylene (PTFE), a common non-stick coating. wikipedia.org This suggests that ether-containing PFAS, a category to which this compound belongs, are relevant to the food packaging industry.

Environmental Fate and Transport Mechanisms of Perfluoro 3,6 Dioxaheptanoic Acid

Persistence and Degradation Resistance

The remarkable persistence of PFDHA is a direct consequence of its chemical structure, particularly the strength of the carbon-fluorine (C-F) bonds. This section delves into the factors contributing to its long environmental lifespan.

C-F Bond Stability and Environmental Half-Life

The C-F bond is one of the strongest single bonds in organic chemistry, making compounds like PFDHA exceptionally resistant to breaking down in the natural environment. chemtrust.org This high bond strength contributes to their long environmental half-lives, which is the time it takes for 50% of the chemical to disappear from a specific medium. chemtrust.org While specific half-life data for PFDHA is limited, the general persistence of PFAS compounds is well-documented, with some having estimated half-lives of over 40 years in water. chemtrust.org The U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides a predicted biodegradation half-life of 3.72 days for Perfluoro-3,6-dioxaheptanoic acid, although it also indicates the substance is not readily biodegradable. epa.gov

Resistance to Biodegradation

PFDHA, like other perfluorinated compounds, is highly resistant to biodegradation. nih.gov The strong C-F bonds and the lack of functional groups susceptible to microbial attack make it a poor substrate for microorganisms that typically break down organic pollutants. nih.gov While some studies have shown that certain polyfluorinated compounds can be biodegraded, the complete defluorination of perfluorinated compounds like PFDHA in the environment is considered a very slow process, if it occurs at all. nih.gov Research indicates that for biodegradation to be initiated, at least one hydrogen atom attached to the alkyl chain is typically required, which is not the case for PFDHA. mdpi.com

Thermal Stability and Decomposition Pathways

PFDHA exhibits high thermal stability. Generally, the thermal decomposition of perfluoroalkyl carboxylic acids (PFCAs) on granular activated carbon (GAC) can start at temperatures as low as 200°C. pfascentral.orgund.edu However, higher temperatures are required for significant destruction. Studies on similar PFAS compounds, such as PFOA, show that efficient mineralization to fluoride (B91410) ions on GAC occurs at temperatures of 700°C or higher, with near-complete decomposition. pfascentral.orgund.edu The decomposition of PFCAs is influenced by the number of perfluorinated carbons, with those containing an ether linkage, like PFDHA, potentially decomposing more readily than their perfluorinated counterparts with the same carbon chain length. pfascentral.orgund.edu Thermal decomposition pathways can involve the loss of carbon dioxide and hydrogen fluoride to form perfluoroalkenes. researchgate.net

Mobility and Transport in Environmental Media

The physical and chemical properties of PFDHA govern its movement and distribution in the environment. Its high water solubility and limited sorption to soils and sediments contribute to its potential for long-range transport.

Water Solubility and Leaching Potential

PFDHA is expected to be highly soluble in water. industrialchemicals.gov.au This high water solubility, a characteristic of many shorter-chain PFAS, facilitates its movement through the soil profile and into groundwater. clu-in.org Once in aqueous systems, these compounds can be transported over long distances. nih.gov The high solubility means that PFDHA has a significant potential to leach from contaminated soils and enter aquatic environments, contributing to the widespread distribution of these persistent chemicals. ny.gov

Sorption to Environmental Matrices (Soil, Sediment)

The sorption of PFDHA to soil and sediment is generally low. The EPA's CompTox Dashboard reports a predicted soil adsorption coefficient (Koc) of 33.9 L/kg. epa.gov The sorption of PFAS to environmental matrices is influenced by several factors, including the organic carbon content of the soil or sediment, pH, and the chain length of the PFAS molecule. nih.govresearchgate.net Generally, longer-chain PFAS tend to sorb more strongly than shorter-chain ones. clu-in.org For perfluorocarboxylic acids, sorption often increases with decreasing pH. researchgate.net The presence of an ether linkage in PFDHA may also influence its sorption behavior compared to similar perfluorinated carboxylic acids.

| Property | Predicted Value | Unit | Source |

| Biodegradation Half-Life | 3.72 | days | epa.gov |

| Soil Adsorption Coefficient (Koc) | 33.9 | L/kg | epa.gov |

| Atmospheric Hydroxylation Rate | 8.13e-13 | cm³/molecule·sec | epa.gov |

| Fish Biotransformation Half-Life (Km) | 0.309 | days | epa.gov |

| Bioconcentration Factor | 38.4 | L/kg | epa.gov |

Atmospheric Transport Mechanisms

The environmental distribution of this compound, a type of perfluoroalkyl acid (PFAA), is significantly influenced by atmospheric transport. acs.org This class of compounds can be transported over long distances in the atmosphere, leading to their presence in remote inland and coastal regions. acs.org

Atmospheric transport of these substances occurs through two primary mechanisms: association with airborne particles and as vapors in the gas phase. acs.orgny.gov Industrial emissions are a notable source, with stack emissions from fluorochemical facilities releasing PFAAs into the atmosphere. ny.gov Once airborne, these compounds can be deposited onto soil and surface water through wet deposition (washout by precipitation) or dry deposition (sedimentation and diffusion). nccoast.org

Research on PFAAs near industrial parks has shown their presence in aerosol samples, with concentrations varying by particle size. acs.org Modeling studies have indicated that a significant percentage of PFAAs emitted into the air can be transported at high altitudes, suggesting a potential for long-range atmospheric transport. acs.org For instance, one study estimated that approximately 67% of perfluorooctanoic acid (PFOA) air emissions could be transported above 1500 meters. acs.org

Another significant, though less understood, pathway for the atmospheric transport of PFAAs is via sea spray aerosol. Due to their surfactant properties, PFAAs can become enriched in sea spray, allowing for their transfer from the ocean to the atmosphere. This mechanism is considered a potentially major global source of PFAAs to the atmosphere.

Table 1: Atmospheric Transport Characteristics of Perfluoroalkyl Acids (PFAAs)

| Transport Mechanism | Description | Key Findings |

|---|---|---|

| Particle-Associated Transport | PFAAs adsorb onto airborne particulate matter and are transported by wind currents. | Detected in various size fractions of aerosols near industrial sources. acs.org |

| Gas Phase Transport | PFAAs exist as volatile compounds in the atmosphere. | A substantial portion of atmospheric PFAAs can be present in the gas phase. acs.org |

| Long-Range Transport | Movement of PFAAs over extensive geographical distances through the atmosphere. | A primary reason for the ubiquitous presence of PFAAs, even in remote areas. acs.org |

| Sea Spray Aerosol Emission | Transfer of PFAAs from oceanic surface waters to the atmosphere through bubble bursting processes. | Considered a potentially significant global source of atmospheric PFAAs. |

Transformation Products and Metabolites (if applicable)

The transformation of this compound in the environment is a complex process. While it is generally resistant to degradation, some transformation pathways have been identified.

Breakdown by hydrolysis (water) and photolysis (sunlight) are not considered significant environmental fate processes for this compound. However, the compound is expected to be broken down by microorganisms in water, indicating that biodegradation is a potential transformation pathway.

In the atmosphere, the reaction with hydroxyl (OH) radicals is a potential chemical loss process for PFAAs. mdpi.com However, the atmospheric lifetime of these compounds can be long, particularly in regions with low concentrations of these radicals. mdpi.com Another potential atmospheric sink is the reaction with stabilized Criegee intermediates (SCIs), which are formed from the ozonolysis of alkenes. mdpi.com Research on PFOA has shown that this reaction can be a significant loss process, although some of the degradation products may subsequently reform the parent PFOA. mdpi.com

The biotransformation of larger, more complex per- and polyfluoroalkyl substances (PFAS) can lead to the formation of PFAAs like this compound as terminal products. mdpi.com Studies on various PFAS precursors have shown that they can be transformed through metabolic pathways in different species and environmental matrices, ultimately yielding stable perfluoroalkyl carboxylic acids or sulfonic acids. mdpi.com For example, the biotransformation of 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB) has been shown to produce shorter-chain perfluorocarboxylic acids. mdpi.com While specific studies on the metabolites of this compound are limited, the general understanding of PFAS biotransformation suggests it is more likely to be a terminal product rather than a compound that is extensively metabolized.

Table 2: Potential Transformation Pathways for this compound

| Transformation Pathway | Description | Significance for this compound |

|---|---|---|

| Biodegradation | Breakdown of the compound by microorganisms. | Expected to be an important fate process in water. |

| Atmospheric Oxidation | Reaction with atmospheric oxidants like hydroxyl radicals and Criegee intermediates. | A potential, though potentially slow, degradation pathway in the atmosphere. mdpi.com |

| Hydrolysis & Photolysis | Breakdown by water and sunlight. | Not expected to be significant environmental fate processes. |

Bioaccumulation and Bioconcentration of Perfluoro 3,6 Dioxaheptanoic Acid in Biota

Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Zebrafish)

The uptake and accumulation of PFDHA in aquatic organisms are influenced by its physicochemical properties, including its ether structure, which differentiates it from legacy PFAS like perfluorooctanoic acid (PFOA). Studies on PFECAs, the class of compounds to which PFDHA belongs, provide insights into its potential behavior.

Research on zebrafish, a common model organism in aquatic toxicology, has shown that PFECAs are readily bioconcentrated. nih.gov The internal concentrations of these ether-containing PFAS have been observed to increase with a greater number of ether linkages and a longer fluorinated carbon chain. nih.gov For instance, a study comparing various PFECAs demonstrated that compounds with more ether moieties could bioconcentrate more than PFOA. nih.gov While direct experimental data on the uptake kinetics of PFDHA are limited, general principles of PFAS bioaccumulation suggest that factors like carbon chain length and the presence of functional groups are critical determinants of uptake rates. nih.gov The chorion of fish embryos can act as a barrier, slowing the initial uptake of PFAS. nih.gov

In general, the accumulation of PFAS in fish is tissue-specific, with higher concentrations often found in protein-rich tissues such as the liver, blood, and kidney, compared to muscle tissue. researchgate.netnih.gov While specific studies on the tissue distribution of PFDHA are not widely available, the behavior of other PFAS suggests that it would likely follow a similar pattern of distribution in aquatic organisms. The uptake of PFAS in fish can occur through various routes, including diet and direct contact with contaminated water. uri.edunih.gov

Bioaccumulation Factors (BCFs) and Biota-Sediment Accumulation Factors (BSAFs)

Bioaccumulation factors (BCFs) and biota-sediment accumulation factors (BSAFs) are key metrics used to quantify the potential of a chemical to accumulate in an organism from the surrounding water and sediment, respectively. For PFDHA, specific experimental data on these factors are scarce, a common issue for many emerging ether-containing PFAS. nih.gov

However, predictive models provide an estimation of its bioconcentration potential. The U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard reports a predicted bioconcentration factor (BCF) for Perfluoro-3,6-dioxaheptanoic acid.

| Compound | Predicted BCF (L/kg) | Source |

|---|---|---|

| This compound | 38.4 | U.S. EPA CompTox Chemicals Dashboard epa.gov |

This predicted BCF value suggests a moderate potential for bioconcentration in aquatic organisms. It is important to note that this is a modeled value and experimental verification is needed for a more definitive assessment. The general lack of empirical BCF and BSAF data for ether PFAS highlights a significant data gap in understanding the environmental fate of this class of compounds. nih.gov

Trophic Transfer and Food Web Dynamics

The movement of chemical substances through a food web, known as trophic transfer, is a critical aspect of their environmental risk. For PFAS, trophic magnification, the process by which concentrations increase at successively higher trophic levels, is a significant concern.

Studies investigating the trophic transfer of PFECAs in estuarine and coastal food webs have revealed that the potential for biomagnification is strongly linked to the compound's structure, particularly its chain length. nih.govresearchgate.net Research has shown that longer-chain PFECAs, specifically those with six or more perfluorinated carbons, exhibit trophic magnification factors (TMFs) greater than one, indicating they biomagnify in the food chain. nih.gov In contrast, shorter-chain PFECAs have been observed to undergo biodilution, with TMFs less than one. nih.gov

Given that this compound is a shorter-chain PFECA, these findings suggest it is less likely to biomagnify in aquatic food webs and may instead be subject to biodilution. This behavior is consistent with observations for other shorter-chain PFAS, which generally show lower trophic magnification potential compared to their long-chain counterparts. acs.org

Comparative Bioaccumulation Potential with Legacy and Other Emerging PFAS

The bioaccumulation potential of PFDHA can be understood in the context of both legacy PFAS, such as PFOA and perfluorooctane (B1214571) sulfonate (PFOS), and other emerging PFAS. Generally, the bioaccumulation of PFAS in aquatic organisms increases with the length of the perfluorinated carbon chain. nih.gov Legacy long-chain compounds like PFOS and PFOA have demonstrated a high potential for bioaccumulation. mdpi.com

For PFECAs, the introduction of an ether bond can influence their bioaccumulation properties. Some research indicates that certain PFECAs can be more bioaccumulative than PFOA. nih.gov For example, a study on zebrafish embryos found that some longer-chain PFECAs had higher toxicity, which can be linked to their bioaccumulation potential, than PFOA. nih.gov

However, as a shorter-chain PFECA, PFDHA is expected to have a lower bioaccumulation potential compared to long-chain legacy PFAS like PFOS and long-chain PFECAs. The predicted BCF of 38.4 for PFDHA is considerably lower than the experimentally determined median log BAFs for PFOS (3.55) and PFOA (2.16) in fish, which correspond to BAF values of approximately 3548 and 145 L/kg, respectively. epa.gov This suggests that PFDHA is less bioaccumulative than these well-studied legacy compounds.

The table below provides a comparison of the bioconcentration/bioaccumulation factors for PFDHA and selected legacy PFAS.

| Compound | Factor Type | Value (L/kg) | Organism | Source |

|---|---|---|---|---|

| This compound | Predicted BCF | 38.4 | Fish | U.S. EPA CompTox epa.gov |

| Perfluorooctanoic acid (PFOA) | Median BAF | ~145 (Log BAF 2.16) | Fish (whole body) | Burkhard, 2021 |

| Perfluorooctane sulfonate (PFOS) | Median BAF | ~3548 (Log BAF 3.55) | Fish (whole body) | Burkhard, 2021 |

This comparison indicates that, based on available data and predictions, this compound has a lower bioaccumulation potential than the legacy long-chain PFAS, PFOA and PFOS.

Toxicological Profiles and Mechanisms of Action of Perfluoro 3,6 Dioxaheptanoic Acid

In Vitro Toxicity Studies

In vitro studies using human cell lines have been employed to investigate the toxicological potential of Perfluoro-3,6-dioxaheptanoic acid (PFDHA) and other per- and polyfluoroalkyl substances (PFAS). These studies provide insights into cellular mechanisms of toxicity, including effects on cell viability, mitochondrial function, and cell proliferation.

In a high-throughput toxicity screening of 42 different PFAS compounds on the human placental trophoblast cell line JEG-3, this compound was identified as one of 13 PFAS that led to an increase in cell viability in at least one tested concentration when compared to the control. nih.gov In the same study, concentration-response curve modeling was used to determine the half-maximal effective concentration (EC50) for cell viability. nih.gov For this compound, the viability EC50 was estimated to be 326.5 ± 85.7 µM. nih.gov This value was part of a broader range of EC50 values for 27 PFAS that met the criteria for calculation, which spanned from 35.7 µM to 486.7 µM. nih.gov

The integrity of the mitochondrial membrane is crucial for cellular health, and its disruption is an indicator of mitochondrial dysfunction. In a study assessing the impact of 42 PFAS on human placental trophoblast cells (JEG-3), this compound was one of 19 compounds for which an EC50 value for mitochondrial membrane potential (MMP) disruption could be determined. nih.gov The MMP EC50 for this compound was calculated to be 368.1 ± 22.6 µM. nih.gov This was the highest EC50 value among the tested PFAS that caused MMP disruption, with values ranging from 86.2 µM to 368.0 µM, suggesting it was the least potent of the active compounds in this specific assay. nih.gov Other studies have also implicated mitochondrial-dependent pathways in the apoptosis and oxidative stress induced by different PFAS compounds. nih.govnih.gov

The placenta is considered a potential target for PFAS exposure, and research indicates that these compounds can disrupt gene expression in trophoblast cells at levels below those causing cytotoxicity. nih.gov Studies on related PFAS like perfluorooctanoic acid (PFOA) and ammonium (B1175870) perfluoro-2-methyl-3-oxahexanoate (GenX) in JEG-3 cells showed altered expression of genes involved in oxidative stress (GPEX1, GPER1, SOD1) and xenobiotic response (ABCG2). nih.gov In primary human cytotrophoblasts, PFOA has been shown to affect the expression of hundreds of genes, including those linked to lipid metabolism and immune response, with potential involvement of peroxisome proliferator-activated receptor (PPAR)-mediated pathways. nih.govresearchgate.net However, specific research detailing the effects of this compound on gene expression in placental trophoblast cells was not found in the reviewed sources.

The ability of cells to migrate and proliferate is essential for normal development and tissue function. In a high-throughput screening of PFAS compounds using the JEG-3 human placental trophoblast cell line, an EC50 value for proliferation was determined for this compound. nih.gov The proliferation EC50 was found to be 351.3 ± 11.8 µM. nih.gov While the same study evaluated the impact of a subset of six prioritized PFAS on cell migration, this compound was not included in that specific analysis. nih.gov Studies on other PFAS, such as PFOA, have demonstrated an ability to promote proliferation and migration in different cell lines, like human breast epithelial cells. nih.govnih.gov

Interactive Data Table: In Vitro Toxicity of this compound in JEG-3 Cells

| Endpoint | EC50 Value (µM) | Source |

| Cell Viability | 326.5 ± 85.7 | nih.gov |

| Mitochondrial Membrane Potential (MMP) Disruption | 368.1 ± 22.6 | nih.gov |

| Proliferation | 351.3 ± 11.8 | nih.gov |

In Vivo Toxicity Studies

In vivo studies, particularly using model organisms, are critical for understanding the potential developmental effects of chemical exposure.

The zebrafish (Danio rerio) is a widely used model organism for assessing the developmental toxicity of environmental contaminants due to its rapid development and transparent embryos. nih.govresearchgate.net Large-scale screening studies have been conducted to evaluate the developmental toxicity of numerous PFAS. nih.gov In one such study that assessed 182 unique PFAS chemicals, 56 (or 30%) were found to cause developmental toxicity, including effects like mortality, hatching abnormalities, edema, and structural malformations. nih.govresearchgate.net While these studies identified several PFAS compounds as being developmentally toxic, with some being more potent than the well-studied PFOS, specific findings regarding the developmental toxicity of this compound were not detailed in the provided research. nih.govresearchgate.net A review of zebrafish as a model for PFAS toxicity includes this compound (abbreviated as PFO2HpA) in its list of compounds, but does not provide specific toxicological data for it. nih.gov

Reproductive Toxicity

Exposure to certain PFAS has been linked to reproductive and developmental issues. ewg.org Studies on legacy PFAS like PFOA and PFOS have shown associations with altered reproductive hormone levels, and in some cases, effects on fertility. mdpi.comnih.gov Research indicates that PFAS can cross the placenta, leading to prenatal exposure. ewg.org Animal studies with some PFAS have demonstrated effects such as reduced fetal body weight and developmental delays. frontiersin.org

While direct evidence on this compound is still emerging, the broader class of PFAS compounds has been associated with various reproductive toxicities. For instance, in males, some PFAS have been linked to reduced testosterone (B1683101) levels and impacts on sperm quality. nih.govfrontiersin.org In females, associations have been made with disruptions in the menstrual cycle and potential impacts on fertility. mdpi.comnih.gov The mechanisms behind these effects are thought to involve interference with hormone signaling and oxidative stress. nih.gov

Table 1: Reported Reproductive Toxicities of Select PFAS

| PFAS Compound | Observed Effect | Species/Study Type |

|---|---|---|

| PFOA | Associated with reduced testosterone levels. nih.gov | Human epidemiological studies |

| PFOS | Correlated with abnormal sex hormone levels. nih.gov | Human epidemiological studies |

| PFOA | Reduced fetal body weight and delayed bone formation. frontiersin.org | Pregnant mice |

Hepatotoxicity

The liver is a primary target for many PFAS compounds due to its role in metabolizing foreign substances. nih.gov Studies on legacy PFAS have consistently shown evidence of hepatotoxicity, including liver enlargement, altered lipid metabolism, and changes in liver enzyme levels. nih.gov Research in rodent models has demonstrated that exposure to certain PFAS can lead to steatosis (fatty liver) and inflammation. nih.gov

The mechanisms underlying PFAS-induced hepatotoxicity are believed to involve the activation of nuclear receptors, particularly peroxisome proliferator-activated receptor alpha (PPARα). nih.gov Activation of PPARα can lead to a cascade of events that alter lipid and glucose metabolism in the liver. nih.gov While specific data on this compound is limited, the general trend of hepatotoxicity observed with other PFAS raises concerns about its potential effects on the liver.

Table 2: Indicators of Hepatotoxicity Associated with PFAS Exposure

| Indicator | Description |

|---|---|

| Liver Enlargement | Increase in liver weight, a common finding in animal studies. nih.gov |

| Altered Liver Enzymes | Changes in serum levels of enzymes like ALT and AST. epa.gov |

| Steatosis | Accumulation of fat in the liver. nih.gov |

Immunotoxicity

The immune system is another target of PFAS toxicity. nih.gov Both PFOA and PFOS have been presumed to be immune hazards to humans based on evidence from animal studies showing a suppressed antibody response. nih.gov This suggests that exposure to these compounds could potentially compromise the immune system's ability to fight off infections.

Neurotoxicity

The potential for PFAS to cause neurotoxicity is an area of growing concern. nih.gov Studies have indicated that some PFAS can accumulate in the brain, although at lower levels than in other organs like the liver and blood. nih.govrsc.org Research on compounds like PFOA and PFOS has suggested potential molecular mechanisms for neurotoxicity, including disruption of calcium homeostasis, and interference with neurotransmitter systems. nih.govnih.gov

Emerging evidence suggests a link between PFAS exposure and neurobehavioral deficits. nih.gov Animal studies have shown that exposure to certain PFAS can lead to changes in proteins important for neuronal growth and development. rsc.org While more research is needed to fully understand the neurotoxic potential of this compound, the findings for other PFAS highlight the need for further investigation in this area. nih.gov

Endocrine Disruption Potential

Many PFAS, including PFOA, are considered endocrine-disrupting chemicals (EDCs) because they can interfere with the body's hormone systems. endocrine.org This interference can occur through various mechanisms, such as mimicking natural hormones, blocking hormone receptors, or altering the production and metabolism of hormones. nih.govnih.gov

PFAS have been shown to affect thyroid function and have been linked to thyroid disease in some studies. nih.govendocrine.org They can also impact sex hormone signaling by interacting with estrogen and androgen receptors. nih.gov The primary mode of action for the toxicity of some PFAS is through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid and glucose metabolism and is also involved in endocrine regulation. nih.gov The potential for this compound to act as an endocrine disruptor is a significant area of toxicological interest.

Comparative Toxicological Assessment with Other PFAS

This compound is considered one of the "next-generation" PFAS, developed to replace older, long-chain PFAS like PFOA and PFOS. researchgate.net A key rationale for this transition was the belief that these newer compounds would be less bioaccumulative and toxic. researchgate.net However, a growing body of evidence suggests that some of these alternatives may have similar or even greater toxic potency than their predecessors when differences in their toxicokinetics are considered. researchgate.net

Studies comparing the toxicity of various PFAS have shown that toxic effects can be similar across different compounds, although the potency may vary. For example, a study using zebrafish embryos found that the toxicity of perfluoroether carboxylic acids (PFECAs), a class that includes compounds structurally related to PFDHA, was quantitatively and qualitatively similar to PFOA. nih.gov Another study that converted administered doses to internal doses in rats found that some fluorinated alternatives had similar or higher toxic potency for liver enlargement compared to legacy PFAS. researchgate.net These findings underscore the importance of evaluating the toxicity of individual PFAS, like this compound, rather than assuming they are safer than the compounds they replace.

A study on zebrafish developmental toxicity that screened 182 different PFAS chemicals found that 30% of them were developmentally toxic. nih.gov This highlights the wide range of potencies and toxic profiles within the PFAS class. nih.gov

Identification of Potential Metabolic Biomarkers of Toxicity

Metabolomics, the study of small molecules involved in metabolism, is a promising tool for identifying biomarkers of exposure to and toxicity of PFAS. nih.gov Altered metabolites can provide insights into the specific biological pathways affected by these chemicals. nih.gov

Studies on various PFAS have identified several potential metabolic biomarkers. For instance, disturbances in the metabolism of amino acids, lipids, and bile acids have been consistently observed following PFAS exposure. nih.gov In studies looking at the effects of PFAS on liver toxicity, researchers have identified a number of metabolites, including amino acids, glycerophospholipids, and sphingolipids, that were associated with liver injury. nih.gov In the context of reproductive and developmental effects, octanoylcarnitine (B1202733) and uric acid have been identified as potential intermediary biomarkers. nih.gov These findings suggest that a comprehensive analysis of metabolic changes could help to understand the mechanisms of PFAS toxicity and identify individuals at risk.

Table 3: Potential Metabolic Biomarkers of PFAS Toxicity

| Metabolite Class | Associated Toxicity | Reference |

|---|---|---|

| Amino Acids | Hepatotoxicity, Reproductive and Developmental Effects | nih.gov |

| Lipids (Glycerophospholipids, Sphingolipids) | Hepatotoxicity | nih.gov |

| Bile Acids | Hepatotoxicity | nih.gov |

| Octanoylcarnitine | Reproductive and Developmental Effects | nih.gov |

Molecular Mechanisms of Toxicity

Scientific investigation into the specific molecular mechanisms of toxicity for this compound (PFDHA), also known as 3,6-OPFHpA, is limited. Extensive searches of publicly available scientific literature and databases did not yield specific research findings on its interactions with nuclear receptors or its capacity to induce oxidative stress. The majority of available information pertains to general safety and hazard classifications rather than detailed mechanistic studies. scantecnordic.seisotope.comsigmaaldrich.com

Oxidative Stress Induction

No specific studies detailing the induction of oxidative stress by this compound were identified in the available literature. Research on other PFAS compounds has shown that oxidative stress can be a mechanism of toxicity, often involving the generation of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA. nih.gov However, dedicated research to determine if this compound elicits similar effects is not currently available. Therefore, a detailed profile of its activity related to oxidative stress cannot be provided.

Analytical Methodologies for the Detection and Quantification of Perfluoro 3,6 Dioxaheptanoic Acid

Sample Collection and Preservation Techniques for Various Environmental Matrices

The collection and preservation of samples for Perfluoro-3,6-dioxaheptanoic acid analysis require stringent protocols to prevent cross-contamination, given the ubiquitous nature of per- and polyfluoroalkyl substances (PFAS) and the low detection limits required.

For aqueous samples such as drinking water, groundwater, and surface water, high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers are mandatory. epa.govmass.govalphalab.com It is crucial to avoid any materials containing polytetrafluoroethylene (PTFE), commonly known as Teflon®, and low-density polyethylene (LDPE) in sampling equipment and container caps. mass.govalphalab.com To preserve the sample, chemical reagents like Trizma® or ammonium (B1175870) acetate (B1210297) are often added to the collection bottles by the laboratory beforehand. epa.goveurofins.com The samples should be cooled to 4°C (±2°C) immediately after collection and maintained at this temperature during transport to the laboratory. mass.govalphalab.com The holding time for such samples is typically 14 days. mass.goveurofins.com When sampling from a tap, it is recommended to remove any aerators or screens and flush the line for several minutes before collecting the sample. epa.govalphalab.com

For solid matrices like soil and sediment, wide-mouth HDPE jars are recommended, and they should not be filled more than three-quarters full. measurlabs.com Similar to aqueous samples, these should be cooled to 4°C and transported to the laboratory for analysis. organomation.com

Strict adherence to "PFAS-free" protocols is essential during all sampling stages. This includes wearing nitrile gloves, using PFAS-free cleaning solutions like Alconox® or Liquinox® for equipment decontamination, and avoiding the use of certain items like waterproof field books, permanent markers, and food packaging near the sampling area. mass.govalphalab.com Field blanks are also crucial for quality control to monitor for potential contamination during the sampling process. mass.govorganomation.com

Table 1: General Guidelines for Sample Collection and Preservation for PFAS Analysis

| Parameter | Guideline | Source(s) |

| Container Material | High-Density Polyethylene (HDPE) or Polypropylene | epa.govmass.govalphalab.com |

| Prohibited Materials | Polytetrafluoroethylene (PTFE), Low-Density Polyethylene (LDPE) | mass.govalphalab.com |

| Preservation | Cooling to 4°C ± 2°C; Chemical preservatives (e.g., Trizma®, ammonium acetate) may be added. | epa.govmass.govalphalab.comeurofins.com |

| Holding Time | 14 days for aqueous samples. | mass.goveurofins.com |

| Field Quality Control | Use of field blanks; adherence to strict anti-contamination protocols. | mass.govorganomation.com |

Extraction and Clean-up Procedures

Following collection, PFDHA and other PFAS must be extracted from the sample matrix and cleaned up to remove interfering substances before instrumental analysis.

Solid Phase Extraction (SPE) is a widely used technique for the extraction and concentration of PFAS, including PFDHA, from aqueous samples. epa.gov The process involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes of interest.

Given that PFDHA is an acidic compound, weak anion exchange (WAX) SPE cartridges are particularly effective. epa.gov These cartridges contain a sorbent with a pKa above 8, allowing for the retention of acidic compounds through ionic interactions. nih.gov Commercially available WAX cartridges, such as the Waters Oasis® WAX, are commonly employed for this purpose.

The general SPE procedure involves the following steps:

Conditioning: The SPE cartridge is first conditioned with a solvent like methanol (B129727), followed by reagent water to prepare the sorbent for sample loading.

Loading: The water sample is passed through the conditioned cartridge, and the PFAS analytes are adsorbed onto the sorbent.

Washing: The cartridge is washed with a specific solution to remove co-extracted matrix interferences while the target analytes remain bound to the sorbent.

Elution: A small volume of an appropriate solvent, often methanol with a modifying agent like ammonium hydroxide, is used to desorb the PFAS from the cartridge, resulting in a concentrated and cleaner extract.

This clean-up step is crucial as it significantly reduces matrix effects, such as ion suppression, which can interfere with the subsequent mass spectrometry analysis.

Chromatographic Separation Techniques

After extraction and clean-up, the sample extract is introduced into a chromatographic system to separate the individual PFAS compounds from each other.

Liquid chromatography (LC) is the standard technique for the separation of PFDHA and other PFAS. merckmillipore.comnih.gov Reversed-phase chromatography is the most common mode used, where the stationary phase is nonpolar and the mobile phase is polar.

A typical LC system for PFAS analysis utilizes a C18 column, which is a silica-based stationary phase modified with octadecylsilane. windows.net The separation is achieved by a gradient elution program, where the composition of the mobile phase is changed over time. The mobile phase usually consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, with additives like ammonium acetate or formic acid to control the pH and improve the ionization of the analytes.

The analytes are separated based on their affinity for the stationary phase versus the mobile phase. More hydrophobic compounds interact more strongly with the nonpolar stationary phase and therefore have longer retention times. The specific retention time of PFDHA under defined chromatographic conditions is used for its identification. For instance, in one study, a retention time of 12.85 minutes was reported for NFDHA (a synonym for PFDHA). merckmillipore.com

Mass Spectrometry (MS) Detection and Quantification

Following chromatographic separation, the analytes are introduced into a mass spectrometer for detection and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFDHA and other PFAS due to its high sensitivity and selectivity. measurlabs.comnih.gov This technique allows for the detection of these compounds at very low concentrations (ng/L or parts per trillion levels) in complex environmental matrices.

The most common ionization technique used is electrospray ionization (ESI) in the negative ion mode, as PFAS compounds readily form negative ions. nih.gov In the tandem mass spectrometer, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in a collision cell, and then one or more characteristic product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, leading to improved detection limits.

For accurate quantification, an isotope dilution method is typically employed. This involves spiking the sample with a known amount of an isotopically labeled internal standard that is structurally similar to the target analyte. dtic.mil The use of these internal standards helps to correct for any analyte losses during sample preparation and for matrix effects during the LC-MS/MS analysis, ensuring the high accuracy of the final results.

Table 2: Example LC-MS/MS Parameters for PFAS Analysis

| Parameter | Description | Source(s) |

| LC Column | Reversed-phase (e.g., C18) | windows.net |

| Mobile Phase | Gradient of water and methanol/acetonitrile with additives (e.g., ammonium acetate) | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) - Negative | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | measurlabs.com |

| Quantification | Isotope Dilution with Labeled Internal Standards | dtic.mil |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and quantification of this compound (PFO2HpA), a member of the per- and polyfluoroalkyl substances (PFAS) family. Unlike traditional tandem mass spectrometry, HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide high-resolution and accurate mass data, which is crucial for distinguishing between compounds with similar nominal masses. nist.govmdpi.com This capability is particularly important in complex environmental samples where numerous PFAS and other co-contaminants may be present. mdpi.com

The high mass accuracy of HRMS allows for the determination of the elemental composition of an unknown compound, aiding in its identification. mdpi.com For PFO2HpA, HRMS can confirm its presence by matching the measured mass to its theoretical exact mass with a high degree of confidence. mzcloud.org This is a key advantage in non-targeted analysis, where the goal is to identify a wide range of compounds without prior knowledge of their presence. mdpi.com

In a non-targeted workflow, HRMS can be used to screen for a large number of potential PFAS, including PFO2HpA. mdpi.com This involves acquiring full-scan mass spectra and then using specialized software to search for masses corresponding to a list of suspected PFAS or to identify novel compounds based on their mass defect and isotopic patterns. nist.gov While HRMS is invaluable for identification, quantitative analysis often still relies on the use of isotopically labeled internal standards to ensure accuracy and precision, similar to tandem mass spectrometry methods. nih.gov

Quality Assurance and Quality Control (QA/QC) in PFO2HpA Analysis

Key QA/QC practices in the analysis of PFO2HpA include:

Method Blanks: Analyzing a sample of clean matrix (e.g., reagent water) to check for contamination introduced during the analytical process. epa.gov

Field Blanks: A sample of analyte-free water taken to the sampling site and exposed to the same conditions as the environmental samples to assess potential contamination during sample collection and transport. epa.gov

Laboratory Control Samples (LCS) or Spiked Blanks: A clean matrix spiked with a known concentration of PFO2HpA and other target analytes. The recovery of the spiked analytes is used to evaluate the accuracy of the method. epa.govsigmaaldrich.com

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Adding a known amount of PFO2HpA to a subsample of the environmental sample. The recovery of the spike helps to assess matrix effects, which can suppress or enhance the analytical signal. The duplicate provides information on the precision of the method in that specific matrix.

Isotope Dilution: The use of isotopically labeled internal standards, such as ¹³C-labeled PFO2HpA, is a powerful technique to correct for matrix effects and variations in extraction efficiency and instrument response. meritlabs.comsciex.com

Calibration Standards: A series of solutions with known concentrations of PFO2HpA are used to create a calibration curve, which is then used to quantify the analyte in the samples. restek.com

These QA/QC measures are integral to validated methods like EPA Method 533 and 1633. epa.govepa.gov For example, EPA Method 533 specifies acceptance criteria for the recovery of laboratory-spiked blank water samples to be within the range of 70-130% with a reproducibility of better than 20%. sigmaaldrich.com

Interlaboratory Comparison and Method Validation (e.g., EPA Methods 533, 1633)

Interlaboratory comparisons and method validation are crucial for establishing the robustness, reliability, and comparability of analytical methods for PFO2HpA across different laboratories. limno.com The U.S. Environmental Protection Agency (EPA) has developed and validated several methods for the analysis of PFAS, including PFO2HpA, in various matrices.

EPA Method 533 is a validated method for the determination of 25 PFAS, including Nonafluoro-3,6-dioxaheptanoic acid (the systematic name for PFO2HpA), in drinking water. restek.com The method uses solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). meritlabs.com It incorporates isotope dilution to enhance data quality and minimize matrix interference. meritlabs.com The development of Method 533 involved validation studies by multiple laboratories to ensure its accuracy and precision. meritlabs.com

EPA Method 1633 is a more recent and comprehensive method for the analysis of 40 PFAS, including PFO2HpA, in a wide range of environmental matrices such as aqueous samples (wastewater, surface water, groundwater), solids (soil, sediment), and biosolids. epa.govalsglobal.com This method also utilizes isotope dilution and LC-MS/MS. sciex.com The development of Method 1633 involved a multi-laboratory validation process to ensure its performance across different sample types. epa.govlimno.com While not yet required for federal compliance monitoring under the Clean Water Act, the EPA recommends its use. epa.gov

These validated methods provide standardized procedures that, when followed, should produce comparable results between different laboratories. limno.com The availability of such methods is essential for regulatory monitoring and for ensuring consistency in environmental data.

| Feature | EPA Method 533 | EPA Method 1633 |

| Target Analytes | 25 PFAS, including NFDHA | 40 PFAS, including NFDHA |

| Matrix | Drinking Water | Aqueous (wastewater, surface water, groundwater), Solids (soil, sediment), Biosolids, Tissue |

| Analytical Technique | Solid-Phase Extraction (SPE) and LC-MS/MS | Isotope Dilution LC-MS/MS |

| Key Feature | Focus on short-chain PFAS not covered by Method 537.1. meritlabs.com | Broader range of analytes and matrices. alsglobal.com |

Emerging Analytical Approaches (e.g., Non-Targeted Screening, Sum Parameters)

While targeted methods like EPA Methods 533 and 1633 are essential for quantifying known PFAS like PFO2HpA, emerging analytical approaches are being developed to address the challenge of the vast number of unknown or uncharacterized PFAS in the environment. nist.gov

Non-Targeted Screening (NTS) utilizes high-resolution mass spectrometry (HRMS) to detect and identify a wide range of compounds in a sample without pre-selecting specific target analytes. mdpi.com This approach is particularly valuable for identifying novel PFAS and transformation products that are not included in standard analytical methods. nih.gov The process typically involves acquiring high-resolution mass spectral data and then using sophisticated software to identify potential PFAS based on characteristic mass defects or fragmentation patterns. nist.gov While NTS is powerful for qualitative identification, accurate quantification remains a challenge without authentic analytical standards. nih.gov

The development and application of these emerging approaches, in conjunction with traditional targeted methods, are crucial for a more complete understanding of the environmental occurrence and fate of PFO2HpA and other PFAS.

Human and Ecological Exposure Assessment of Perfluoro 3,6 Dioxaheptanoic Acid

Exposure Pathways

Human exposure to PFDHA can occur through multiple routes, similar to other PFAS compounds. The primary pathways include ingestion, inhalation, and dermal contact. nih.govfiu.edu

Ingestion is considered a primary route of human exposure to PFAS. epa.govesaa.org Evidence indicates the presence of PFDHA in both drinking water and food sources.

Drinking Water: PFDHA has been identified as a contaminant in drinking water. A health consultation by the Agency for Toxic Substances and Disease Registry (ATSDR) concerning private wells near a performance plastics facility in Merrimack, New Hampshire, reported the detection of Perfluoro-3,6-dioxaheptanoic acid in 1% of the 615 wells sampled. cdc.gov Furthermore, a study of coastal water pollution in Wenzhou Bay, China, detected PFDHA, noting higher concentrations in offshore areas, which could have implications for water sources. mdpi.comresearchgate.net Regulatory and testing bodies now include PFDHA in analytical methods for water safety assessment. measurlabs.comdelaware.gov

Food: The food chain represents another significant pathway for PFDHA ingestion. A 2021 study investigating mollusks from the Bohai Sea, China, found detectable concentrations of PFDHA (referred to as 3,6-OPFHpA) in samples collected between 2010 and 2018. acs.org The compound has also been detected in brewed coffee from capsules, indicating that it can be present in consumer beverage products. nih.gov The potential for bioaccumulation in aquatic organisms means that seafood consumption can be a route of exposure. acs.org

Inhalation of contaminated air and dust particles constitutes another potential exposure pathway. fiu.eduacs.org While specific atmospheric concentrations of PFDHA are not widely documented, PFAS compounds are known to be present in both indoor and outdoor air and dust. nih.gov PFDHA has been included in analyses of road dust, suggesting it is distributed in the terrestrial environment where it can be aerosolized and inhaled. researchgate.net Safety data for a solution containing the compound specifically advises against the inhalation of its vapors.

Direct skin contact is a possible, though generally considered less significant, route of exposure compared to ingestion. fiu.educdc.gov The ATSDR notes that for most PFAS, absorption through the skin is typically slow or limited. cdc.gov However, for concentrated forms of the chemical, the risk is more pronounced. A safety data sheet for a laboratory-grade solution of this compound indicates that it is toxic upon skin contact and can lead to severe skin irritation after repeated or prolonged exposure. While this pertains to occupational-level exposure, it confirms the potential for dermal absorption.

Biomonitoring Data and Human Body Burden

Biomonitoring studies have confirmed the presence of this compound in the human body, indicating systemic exposure in certain populations.

Detection in Human Serum: A 2025 cross-sectional study of residents in Zhejiang, China, successfully quantified this compound (identified as 3,6-OPFHpA) in human serum samples. acs.org

Inclusion in Biomonitoring Programs: Recognizing its relevance, Biomonitoring California includes this compound on its list of designated chemicals, making it a target for measurement in human biomonitoring studies within the state. ca.gov Similarly, the compound is considered relevant in Canadian human biomonitoring studies. canada.ca These inclusions underscore its status as a compound of public health interest.

Ecological Exposure in Environmental Compartments

PFDHA has been detected in various environmental compartments, highlighting its distribution and potential for ecological exposure.

Aquatic Environments: The compound has been measured in coastal waters and aquatic life. A study in China's Wenzhou Bay found PFDHA in the water, with a notable spatial distribution showing higher concentrations offshore. mdpi.comresearchgate.net

Soil and Sediment: The Delaware Department of Natural Resources and Environmental Control (DNREC) requires sampling for PFDHA (listed as NFDHA) in soil, groundwater, and surface water when a potential release is identified, indicating its relevance as a ground contaminant. delaware.gov

Biota: PFDHA accumulates in living organisms. An investigation of mollusks from the Bohai Sea detected the compound, demonstrating its entry into the marine food web. acs.org Additionally, PFDHA (referred to as PFO2HpA) was one of the next-generation PFAS selected for a study on toxicological effects in the early life stages of fish. fiu.edunih.gov

The table below summarizes findings on the environmental occurrence of this compound.

| Environmental Compartment | Location of Study | Organism/Medium | Key Finding | Citation |

|---|---|---|---|---|

| Coastal Waters | Wenzhou Bay, China | Seawater | Detected, with higher concentrations in offshore areas compared to nearshore. | mdpi.com, researchgate.net |

| Aquatic Biota | Bohai Sea, China | Mollusks | Detected in various mollusk species collected from 2010-2018. | acs.org |

| Aquatic Biota | Laboratory Study | Fish (Early Life Stages) | Selected as a next-generation PFAS for toxicity assessment. | fiu.edu, nih.gov |

| Groundwater | New Hampshire, USA | Private Well Water | Detected in 1% of sampled wells near an industrial site. | cdc.gov |

| Soil/Groundwater/Surface Water | Delaware, USA | Environmental Media | Included in the list of PFAS requiring sampling when a release is suspected. | delaware.gov |

Exposure Modeling and Prediction

Researchers use computational models to predict the behavior and interactions of chemicals like PFDHA in biological systems, helping to forecast potential exposure-related outcomes.

Protein Binding Models: A 2025 study utilized molecular docking simulations to assess the interaction between 19 different PFAS and human fertilization proteins. The results showed that this compound had a high binding affinity for the IZUMO1 protein, which is critical for sperm-egg fusion. Molecular dynamics simulations further confirmed that this binding was stable, suggesting a potential for the compound to interfere with the fertilization process. researchgate.net

Toxicokinetic Modeling: To better understand how PFDHA is processed in the body, a study was conducted on its in vitro hepatic clearance. This research provides essential data for developing toxicokinetic (TK) models, which are used to predict the absorption, distribution, metabolism, and excretion of the substance. Such models are crucial for extrapolating from in vitro data to estimate human exposure levels and potential risks. nih.gov

The table below details findings from exposure modeling studies involving this compound.

| Model Type | Biological Target/System | Key Finding | Citation |

|---|---|---|---|

| Molecular Docking & Dynamics | Human Fertilization Protein (IZUMO1) | PFDHA exhibited high binding affinity and stability, indicating a potential to disrupt the fertilization process. | researchgate.net |

| In Vitro to In Vivo Extrapolation (IVIVE) | Human Hepatic Clearance | Data on hepatic clearance was generated to support the development of toxicokinetic (TK) models for human health evaluations. | nih.gov |

Contribution to Total PFAS Exposure

This compound (PFDHA), also known as Nonafluoro-3,6-dioxaheptanoic acid (NFDHA), is an emerging per- and polyfluoroalkyl substance (PFAS) that has been detected in environmental media, contributing to the total PFAS exposure in humans. Its presence is being systematically evaluated, most notably through national monitoring programs in the United States.

The UCMR 5 data reveals that PFAS are frequently found as mixtures in drinking water. epa.gov As of the April 2025 data release, which represents approximately 75% of the expected total results, PFDHA has been detected in some public water systems, indicating its role as a component of the complex PFAS mixtures to which communities may be exposed. epa.gov The minimum reporting level (MRL) for PFDHA in the UCMR 5 program is 0.02 µg/L (or 20 parts per trillion). epa.gov

While comprehensive nationwide data calculating the exact percentage contribution of PFDHA to total PFAS concentrations is still under development pending the completion of the UCMR 5 data collection, initial findings from participating public water systems offer insight into its co-occurrence with other regulated and unregulated PFAS.

For instance, in some water systems where PFDHA is detected, it is often found alongside other more prevalent PFAS such as Perfluorooctanoic acid (PFOA) and Perfluorooctane (B1214571) sulfonic acid (PFOS). The relative concentration of PFDHA in these mixtures can vary significantly depending on the sources of contamination impacting the water supply.

The following data tables provide a snapshot of PFDHA detections in select U.S. public water systems as reported under UCMR 5, illustrating its presence in drinking water.

Table 1: Detection of Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) in Select U.S. Public Water Systems (2020-2024)

| Public Water System | State | Samples with Detections / Total Samples | Maximum Detected Concentration (ppb) | Population Served |

|---|---|---|---|---|

| City of Clute | TX | 2 of 12 | 0.00394 | 11,682 |

| City of Richwood | TX | 1 of 12 | 0.00261 | 7,431 |

| G-m Water Supply Corporation | TX | 1 of 18 | 0.00217 | 11,220 |

| Bells Pond Mobile Park North | NY | 1 of 2 | 0.000950 | 150 |

| Taconic Mobile Home Park LLC | NY | 1 of 7 | 0.000243 | 40 |

Source: EWG Tap Water Database epa.gov

It is important to note that in many public water systems tested under UCMR 5, PFDHA was not detected. For example, monitoring results from the City of Frederick, MD, and Seattle Public Utilities showed no detections of Nonafluoro-3,6-dioxaheptanoic acid above the reporting limits. cityoffrederickmd.goveurofinsus.com

The ongoing collection and analysis of UCMR 5 data will provide a more complete picture of the extent of PFDHA contamination in U.S. drinking water and its contribution to the total PFAS burden. These findings will be critical for assessing human exposure and informing public health decisions.

Risk Assessment and Environmental Management of Perfluoro 3,6 Dioxaheptanoic Acid

Hazard Identification and Characterization

Perfluoro-3,6-dioxaheptanoic acid (PFDHA) is identified by its unique chemical structure containing ether linkages within the fluorinated carbon chain. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), information submitted to the European Chemicals Agency (ECHA) indicates potential hazards associated with this compound. env-health.org

The aggregated GHS information from notifications to the ECHA C&L Inventory highlights several hazard statements. env-health.org It is important to note that this information may vary between notifiers depending on factors like impurities and additives. env-health.org The primary hazard classifications point towards skin and eye irritation, with the potential for more severe damage and respiratory irritation. env-health.org

| Hazard Class | Hazard Code | Description | Notified Classification Ratio |

|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | 50% |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | 50% |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | 50% |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | 50% |

Data sourced from ECHA C&L Inventory notifications. env-health.org

Exposure-Response Relationships

Research on other short-chain PFAS, such as perfluorohexanoic acid (PFHxA), indicates that they are generally less toxic than their long-chain counterparts like perfluorooctanoic acid (PFOA). integral-corp.com For instance, the chronic oral reference dose (RfD) for PFHxA has been calculated at levels significantly higher than that for PFOA, suggesting a lower toxicity. integral-corp.com However, ether-containing PFAS, such as GenX (a replacement for PFOA), have demonstrated toxic effects on the liver, kidneys, and immune system in animal studies, raising concerns about this subclass of PFAS. federalregister.govewg.org Given the structural similarities as an ether-PFAS, these findings suggest potential areas of concern for PFDHA, though direct evidence is lacking.

Risk Characterization

A formal risk characterization specifically for this compound is not currently established by major regulatory bodies. Risk characterization for any chemical involves evaluating both its inherent hazards and the extent of human and environmental exposure. nih.govepa.gov For many PFAS, the primary exposure pathways for the general population include contaminated drinking water and food. epa.govcancer.org

The risk characterization for PFAS is complicated by their extreme persistence in the environment, leading to the term "forever chemicals." env-health.org For Perfluoroheptanoic acid (PFHpA), a structurally similar compound without the ether linkage, it is noted that persistent and potentially bioaccumulative chemicals can lead to high internal concentrations in organisms over time, which may cause long-term toxic effects not easily identified in standard tests. industrialchemicals.gov.au While current exposure to PFHpA is considered generally low, its persistence remains a concern. industrialchemicals.gov.au This general concern for persistence and potential for bioaccumulation is extended to the broader class of PFAS, including PFDHA, but specific risk quotients have not been calculated for it. industrialchemicals.gov.au

Regulatory Frameworks and Health Advisories (e.g., EPA, EU)

There are currently no specific drinking water health advisories from the U.S. Environmental Protection Agency (EPA) or explicit regulatory limits from the European Union (EU) for this compound. Regulatory actions have largely focused on more well-known and prevalent PFAS.